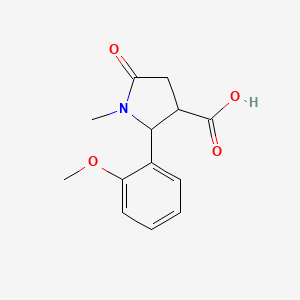
3-(2-Methyl-pyridin-3-YL)-propionic acid
説明
3-(2-Methyl-pyridin-3-YL)-propionic acid, or 3MPA for short, is a compound of interest in the field of scientific research. It is a type of organic acid that is used in various laboratory experiments and has a wide range of applications.
科学的研究の応用
Chemical Synthesis and Structural Analysis
- Research has focused on the synthesis and structural characterization of compounds related to 3-(2-Methyl-pyridin-3-YL)-propionic acid. For example, studies have detailed the synthesis, crystalline structures, and intermolecular interactions of related pyridine and pyrazole derivatives, highlighting their potential in material science and organic synthesis (Di, 2010), (Amadio et al., 2012).
Catalytic Activities
- Certain derivatives of 3-(2-Methyl-pyridin-3-YL)-propionic acid have been examined for their catalytic properties, particularly in reactions like the Suzuki-Miyaura coupling, which is fundamental in the development of pharmaceuticals and organic materials (Amadio et al., 2012).
Material Science and Photoluminescence
- Some studies have delved into the photoluminescent properties of compounds related to 3-(2-Methyl-pyridin-3-YL)-propionic acid, exploring their potential applications in material science and sensor technology. These investigations reveal how structural modifications can impact photoluminescent behavior and offer pathways to new types of fluorescent materials (Savita et al., 2021).
Environmental and Sensor Applications
- Research has also explored the use of pyridine derivatives in environmental applications, such as the selective removal of anionic dyes from aqueous solutions. This work highlights the potential of these compounds in water treatment and pollution control, demonstrating high uptake capacities and excellent selectivity for anionic dyes (Yu et al., 2021).
Molecular Interactions and Supramolecular Chemistry
- The study of 3-(2-Methyl-pyridin-3-YL)-propionic acid derivatives extends into supramolecular chemistry, where their molecular interactions, crystal structures, and potential for forming complex architectures are examined. These investigations contribute to the understanding of molecular assembly processes and the design of advanced materials (Zhu et al., 2014).
特性
IUPAC Name |
3-(2-methylpyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-8(3-2-6-10-7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBNITMMYDMHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



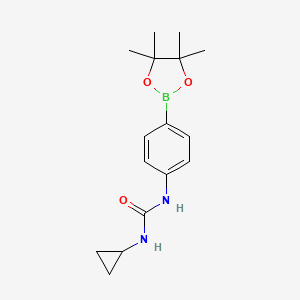
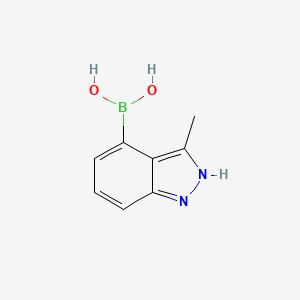
![4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1452261.png)
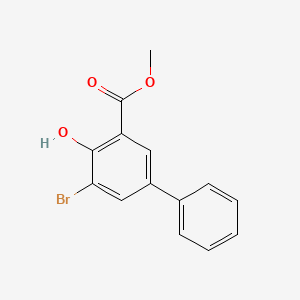
![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)

![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)

![N2-[(Benzyloxy)carbonyl]glutaminyltyrosine](/img/structure/B1452270.png)
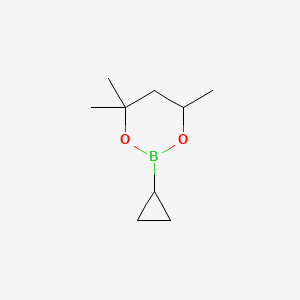
![1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1452275.png)

![[3-(Difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1452279.png)
